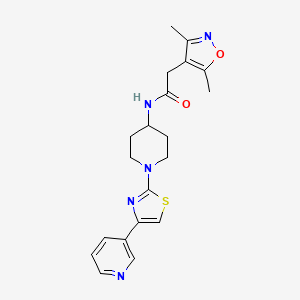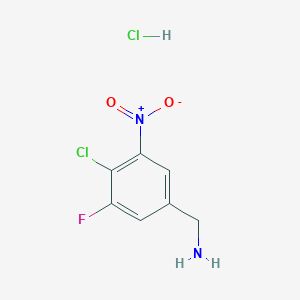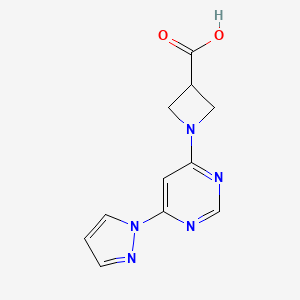![molecular formula C23H24ClN3O3S B2537749 ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate CAS No. 1251709-26-8](/img/structure/B2537749.png)
ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a chemically synthesized molecule that appears to be related to a class of compounds known for their interaction with benzodiazepine receptors. These receptors are associated with various central nervous system effects. The compound's structure suggests it may have potential biological activity, possibly related to the central nervous system or cancer cell proliferation, as indicated by the related compounds in the provided papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, reduction, and cyclization. For example, a similar compound was synthesized by condensing 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate, followed by reduction with H2/Pd/C to yield an amino ester, which upon heating in DMF with FeCl3 afforded the title compound . Another related compound was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a precursor, followed by reduction with hydrogen in the presence of Pd/C . These methods suggest that the synthesis of the compound would likely involve similar techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, the crystal structure of a related compound was determined, providing insights into the molecular conformation and geometry . These techniques would be applicable in analyzing the molecular structure of the compound .
Chemical Reactions Analysis
The related compounds exhibit reactivity typical of their functional groups. For instance, the thioamide derivative underwent crystallization and was analyzed to reveal the Z-conformation of the thioamide moiety and a high rotational barrier of the C-N bond . This suggests that the compound may also exhibit specific conformational characteristics and reactivity based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using FT-IR, FT-Raman, and 1H NMR spectroscopy, as well as computational studies . These compounds' properties, such as solubility, melting point, and stability, can be inferred from these analyses. The compound would likely have similar properties that could be analyzed using these techniques.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate represents a class of compounds that are of significant interest in the field of medicinal chemistry due to their potential pharmacological activities. The synthesis of such compounds involves complex chemical reactions that yield various derivatives with potential biological activities. For instance, the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate can lead to the formation of diazepinone-benzimidazole derivatives, indicating a pathway for synthesizing complex molecules that may include the this compound structure (El-Ablack, 2011).
Pharmacological Properties
Compounds related to this compound have been explored for their pharmacological properties, particularly in the context of anxiety and related disorders. For example, the study of atropisomerism in 4-(2-thienyl)-4H-1, 2, 4-triazole derivatives, which are structurally related to 1, 4-diazepine antianxiety drugs, demonstrates the importance of stereochemical aspects in defining the pharmacological profile of such compounds (Marubayashi et al., 1992).
Antimicrobial and Antifungal Activities
The potential antimicrobial and antifungal activities of benzimidazole and diazepine derivatives have been a subject of research, indicating the broad spectrum of applications for these compounds. This compound may share similar properties due to its structural similarities with these compounds. For example, new quinazolines synthesized as potential antimicrobial agents indicate the continuous interest in diazepine derivatives for their bioactive properties (Desai et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-2-30-23(29)14-18-13-22(27-20-6-4-3-5-19(20)26-18)31-15-21(28)25-12-11-16-7-9-17(24)10-8-16/h3-10,13,26H,2,11-12,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNTWTNJTQPWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)


![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)




![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)
![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)